Differential nAChR Agonist Activity
6-Amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione demonstrates a distinct functional selectivity profile at human nicotinic acetylcholine receptors compared to other naphthalimide analogs. It acts as a low-potency agonist at the α3β4 subtype (EC50 = 7,000 nM) but is notably less potent at the α2β4 subtype (EC50 = 29,000 nM) [1]. This contrasts with the closely related analog, 2-butyl-6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 19125-99-6), which is a more potent inhibitor of bacterial beta-lactamase (IC50 = 5,340 nM) [2], indicating a significant divergence in their primary biological targets.
| Evidence Dimension | Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 7,000 nM (α3β4); EC50 = 29,000 nM (α2β4) |
| Comparator Or Baseline | 2-butyl-6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 19125-99-6) |
| Quantified Difference | Comparator data: Beta-lactamase inhibition IC50 = 5,340 nM. This highlights a shift from ion channel modulation to antibacterial target inhibition. |
| Conditions | Recombinant human α3β4 and α2β4 nAChRs expressed in HEK293 cells |
Why This Matters
For researchers studying neuronal nAChR function, this compound provides a specific, albeit low-potency, α3β4-preferring agonist tool that is distinct from analogs primarily investigated for their antibacterial or cytotoxic properties.
- [1] BindingDB. (n.d.). BDBM50369150 (CHEMBL1788226). Affinity data for nicotinic acetylcholine receptors. View Source
- [2] BindingDB. (n.d.). BDBM51269. 2-Butyl-6-butylamino-benzo[de]isoquinoline-1,3-dione. Affinity data for Beta-lactamase. View Source
